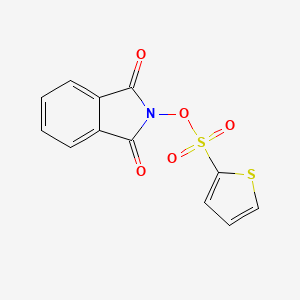
(3-(1H-tetrazol-1-yl)phenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 1H-tetrazole containing 1,3,5-triazine dendrimers have been synthesized in three steps . The first step involves the synthesis of (1-(4-(1H-tetrazole-1-yl)phenyl)ethanone) from sodium azide and triethyl orthoformate . The second step generates the first-generation of dendrimer from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . The third step prepares the dendrimers from the first generation by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Fourier transform infrared (FT-IR), Mass, Matrix-assisted laser ionization Time-of-flight (MALDI-TOF), 1 H nuclear magnetic resonance, 13 C nuclear magnetic resonance, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Friedel–Crafts reaction and the Claisen–Schmidt reaction . The Friedel–Crafts reaction is used to generate the first-generation of dendrimer from cyanuric chloride and 4-tetrazoylacetophenone . The Claisen–Schmidt reaction is used to prepare the dendrimers from the first generation with appropriate aldehydes in ethanol at room temperature .Aplicaciones Científicas De Investigación
Molecular Interactions and Binding Studies
(Shim et al., 2002) explored the molecular interactions of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Their study used molecular orbital methods and conformational analysis to understand the binding interactions with the receptor.
Anticancer Applications
(Gouhar & Raafat, 2015) synthesized a compound with a similar structure and investigated its reaction with different nucleophiles for potential anticancer applications.
Structural Studies and Theoretical Calculations
(Karthik et al., 2021) conducted structural studies on a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, using X-ray diffraction and theoretical calculations. This research provides insights into the structural characteristics of similar compounds.
Synthesis and Antimicrobial Activity
(Patel et al., 2011) focused on synthesizing new pyridine derivatives and evaluating their antimicrobial activity. This study might offer a perspective on the potential antimicrobial applications of the compound .
Conformational Analysis for Pharmaceutical Applications
(Raviña et al., 2000) analyzed conformationally restricted compounds for their affinity to dopamine and serotonin receptors, indicating potential pharmaceutical applications for similar compounds.
Photochemical Studies
(Frija et al., 2008) studied the photochemistry of 5-allyloxy-tetrazoles, a class of compounds related to the queried chemical. These findings could be relevant for understanding the photochemical behavior of similar compounds.
Direcciones Futuras
Mecanismo De Acción
Target of action
They can act as bioisosteres of carboxylic acids due to their near pKa values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Mode of action
Tetrazoles can stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Imidazole rings are also known to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with a variety of biochemical pathways related to their biological activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of action
Based on the biological activities of similar compounds, it could potentially have effects such as antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Propiedades
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-13-5-6-17(21-20-13)27-16-7-9-24(10-8-16)18(26)14-3-2-4-15(11-14)25-12-19-22-23-25/h2-6,11-12,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPYGXJOXRDPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
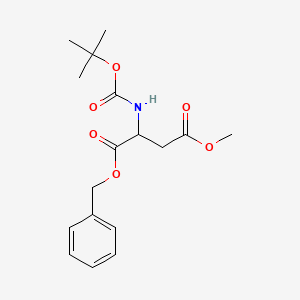

![4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2958123.png)

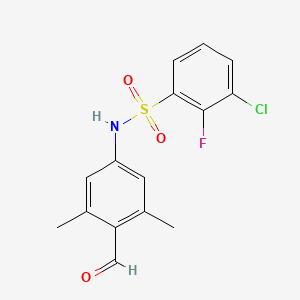
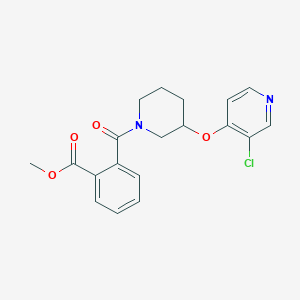
![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)
![2-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2958133.png)
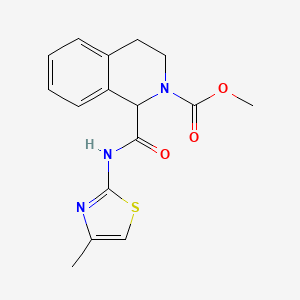
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2958136.png)
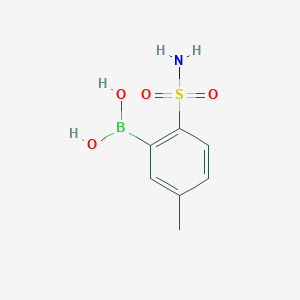
![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)

